molecular formula C22H17N3O B2475722 (E)-N-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine CAS No. 372098-45-8

(E)-N-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B2475722
CAS No.: 372098-45-8
M. Wt: 339.398
InChI Key: DCPSYTJQIQIBDJ-HZHRSRAPSA-N
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Description

This compound belongs to the class of pyrazole-based Schiff bases, characterized by an (E)-configured imine group derived from hydroxylamine. Its structure comprises a 1-phenyl-1H-pyrazole core substituted at the 3-position with a [1,1'-biphenyl]-4-yl group and at the 4-position with a methylidene hydroxylamine moiety. The biphenyl substituent introduces significant steric bulk and aromatic π-system interactions, distinguishing it from simpler analogs. While its exact molecular formula is inferred as C23H18N3O (molecular weight ≈ 352.41 g/mol), detailed physicochemical data (e.g., melting point, solubility) remain unreported in the available literature .

Properties

IUPAC Name

(NE)-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-23-15-20-16-25(21-9-5-2-6-10-21)24-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-16,26H/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSYTJQIQIBDJ-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of a biphenyl-substituted pyrazole aldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The biphenyl and pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the biphenyl or pyrazole rings.

Scientific Research Applications

(E)-N-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of oxidative stress or enzyme inhibition is beneficial.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, or altering the redox state of the cellular environment. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared with three analogs (Table 1):

Chlorophenyl analog : (E)-1-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-hydroxymethanimine (C16H12ClN3O) .

Fluorophenyl analog : (E)-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (C16H12FN3O) .

Benzeneamine derivative : (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene) benzeneamine (C22H17N3O) .

Table 1: Structural and Physicochemical Comparison

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Biphenyl Compound Biphenyl-4-yl C23H18N3O 352.41 High steric bulk; unreported MP
Chlorophenyl Analog 4-Chlorophenyl C16H12ClN3O 297.74 Electron-withdrawing Cl; no MP
Fluorophenyl Analog 4-Fluorophenyl C16H12FN3O 281.29 Moderate electronegativity; no MP
Benzeneamine Derivative Phenyl C22H17N3O 339.40 MP: 160–162°C; antibacterial data

Electronic and Steric Effects

  • However, steric hindrance could reduce solubility .
  • Fluorine’s smaller size may reduce steric interference compared to biphenyl .
  • Benzeneamine Derivative : The absence of biphenyl/halogen substituents simplifies the structure, likely improving solubility but reducing target specificity .

Analytical Techniques

All compounds were characterized using:

  • Spectroscopy : <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR confirmed imine formation and substituent integration .
  • Mass Spectrometry : ESI–MS validated molecular weights .
  • Elemental Analysis : Confirmed purity (>95%) .

Biological Activity

The compound (E)-N-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a biphenyl moiety and a pyrazole ring. Its chemical formula is C29H24N4OC_{29}H_{24}N_4O with a molecular weight of approximately 464.53 g/mol. The structural representation is critical for understanding its interaction with biological targets.

1. Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds similar to hydroxylamine derivatives have shown the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study demonstrated that a related pyrazole derivative reduced the viability of breast cancer cells by 50% at a concentration of 10 µM, indicating promising anticancer potential .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the NF-κB pathway, which plays a crucial role in inflammatory responses.

Research Findings:
A screening assay revealed that certain pyrazole derivatives could significantly reduce TNF-alpha-induced inflammation in human monocytic cells, with IC50 values below 50 µM . This suggests that this compound may exert similar effects.

3. Antimicrobial Activity

The antimicrobial properties of hydroxylamine derivatives have been documented, with some exhibiting effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

CompoundMIC (µg/mL)Bacterial Strain
(E)-N-(3-{[1,1'-biphenyl]-4-yl}...32Staphylococcus aureus
(E)-N-(3-{[1,1'-biphenyl]-4-yl}...64Escherichia coli

This data indicates a moderate antimicrobial effect, warranting further exploration into structure-activity relationships .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Hydroxylamines can act as enzyme inhibitors, potentially affecting pathways involved in cancer progression and inflammation.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that pyrazole derivatives can influence ROS levels in cells, leading to oxidative stress that may induce apoptosis in cancer cells.

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